4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
CAS No.: 1021254-32-9
Cat. No.: VC5266032
Molecular Formula: C14H20FN7O2S
Molecular Weight: 369.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021254-32-9 |
|---|---|
| Molecular Formula | C14H20FN7O2S |
| Molecular Weight | 369.42 |
| IUPAC Name | 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C14H20FN7O2S/c1-19(2)25(23,24)21-8-6-20(7-9-21)11-14-16-17-18-22(14)13-5-3-4-12(15)10-13/h3-5,10H,6-9,11H2,1-2H3 |
| Standard InChI Key | PFKZSYQYTAUWBB-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Introduction
The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that incorporates several key functional groups, including a tetrazole ring, a piperazine ring, and a sulfonamide group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic versatility.
Biological Activity and Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit potential in pharmaceutical applications, such as acting as inhibitors or modulators of biological targets. The presence of a tetrazole ring and a sulfonamide group suggests potential interactions with enzymes or receptors.
Related Compounds and Research Findings
Related compounds, such as those containing tetrazole or sulfonamide groups, have been studied for their pharmacological properties. For example, tetrazoles are known for their role in drug design due to their ability to mimic carboxylic acids and their stability under physiological conditions.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume